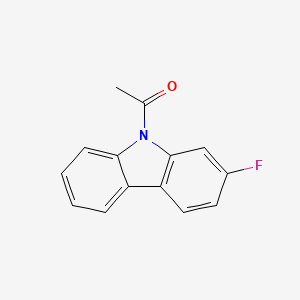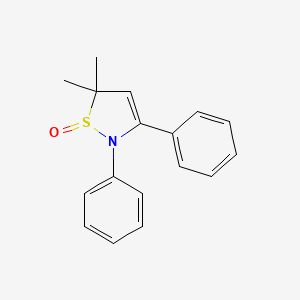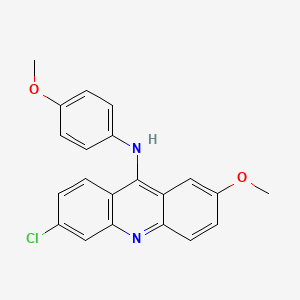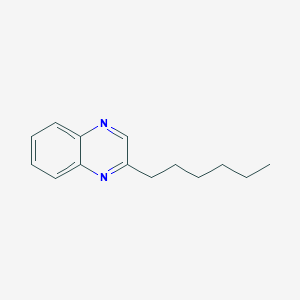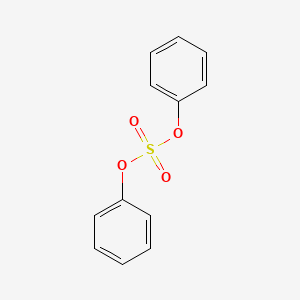
Diphenyl sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl sulfate is an organic compound with the chemical formula (C₆H₅O)₂SO₂. It is a colorless to pale yellow liquid that is used as a reagent in organic synthesis. This compound is known for its role as a sulfating agent, which means it can introduce sulfate groups into other molecules. This compound is also used in the production of certain dyes and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
Diphenyl sulfate can be synthesized through the reaction of phenol with sulfur trioxide or chlorosulfonic acid. The reaction with sulfur trioxide typically occurs in the presence of a solvent such as dichloromethane, while the reaction with chlorosulfonic acid can be carried out without a solvent. The general reaction conditions involve maintaining a controlled temperature to prevent decomposition and ensure a high yield of the product.
Industrial Production Methods
In industrial settings, this compound is produced by the sulfonation of phenol using sulfuric acid or oleum. The process involves mixing phenol with the sulfonating agent and heating the mixture to facilitate the reaction. The resulting product is then purified through distillation or recrystallization to obtain this compound in its pure form.
化学反应分析
Types of Reactions
Diphenyl sulfate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to produce phenol and sulfuric acid.
Nucleophilic Substitution: this compound can react with nucleophiles such as amines and alcohols to form sulfated derivatives.
Oxidation: Under certain conditions, this compound can be oxidized to produce diphenyl sulfone.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of bases such as sodium hydroxide.
Nucleophilic Substitution: Amines, alcohols, or other nucleophiles in the presence of a base or acid catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Hydrolysis: Phenol and sulfuric acid.
Nucleophilic Substitution: Sulfated amines or alcohols.
Oxidation: Diphenyl sulfone.
科学研究应用
Diphenyl sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfate groups into molecules.
Biology: Employed in the study of sulfation processes in biological systems.
Medicine: Utilized in the synthesis of certain pharmaceuticals and as an intermediate in drug development.
Industry: Applied in the production of dyes, pigments, and other chemical products.
作用机制
The mechanism of action of diphenyl sulfate involves its ability to act as a sulfating agent. It introduces sulfate groups into other molecules through nucleophilic substitution reactions. The sulfate group can then participate in various biochemical processes, including the regulation of enzyme activity and the modification of proteins and other biomolecules.
相似化合物的比较
Similar Compounds
Dimethyl sulfate: Another sulfating agent, but more volatile and toxic compared to diphenyl sulfate.
Diethyl sulfate: Similar in function but with different physical properties and reactivity.
Diphenyl sulfone: An oxidation product of this compound with different chemical properties and applications.
Uniqueness
This compound is unique in its balance of reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to introduce sulfate groups without excessive volatility or toxicity sets it apart from other sulfating agents like dimethyl sulfate and diethyl sulfate.
属性
CAS 编号 |
4074-56-0 |
|---|---|
分子式 |
C12H10O4S |
分子量 |
250.27 g/mol |
IUPAC 名称 |
diphenyl sulfate |
InChI |
InChI=1S/C12H10O4S/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H |
InChI 键 |
ZUGPRXZCSHTXTE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OS(=O)(=O)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dimethylbicyclo[2.2.1]heptan-7-one](/img/structure/B14137836.png)
![4,4,5,5-tetramethyl-2-[(Z)-1,2,3-triphenylprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B14137846.png)
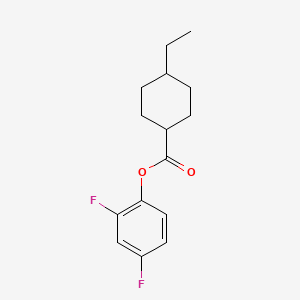
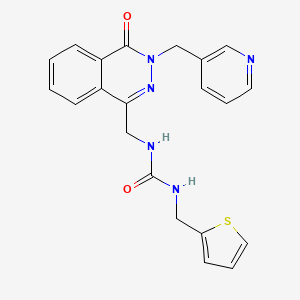
![1-[4-(3-Hydroxyphenyl)-2-thiazolyl]-5-phenyl-1H-pyrazole-3-carboxylic acid](/img/structure/B14137858.png)
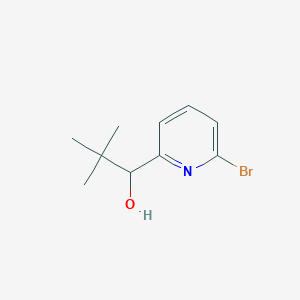
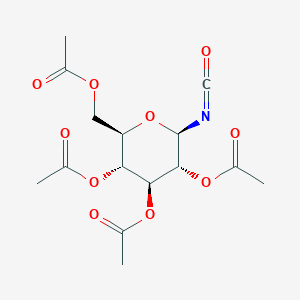
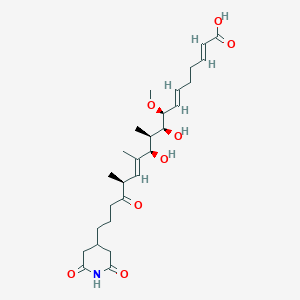
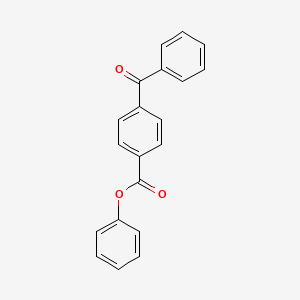
![13-(4-acetylphenyl)-16-(2,2-dimethylpropanoyl)-5-methoxy-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B14137891.png)
